N-(4-(4-cyanophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S/c20-9-12-5-7-13(8-6-12)14-11-26-19(21-14)22-18(23)17-10-24-15-3-1-2-4-16(15)25-17/h1-8,11,17H,10H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFOOGVEFKJLDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable cyanide source reacts with a halogenated phenyl derivative.
Construction of the Dihydrobenzo[b][1,4]dioxine Moiety: This can be achieved through a cyclization reaction involving a suitable diol and a halogenated aromatic compound.
Amidation Reaction: The final step involves the coupling of the thiazole derivative with the dihydrobenzo[b][1,4]dioxine carboxylic acid derivative using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the cyanophenyl group, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Reagents like sodium hydride (NaH) for deprotonation and alkyl halides for alkylation are typical.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds similar to N-(4-(4-cyanophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exhibit significant anticancer activity. The thiazole and benzo[dioxine] moieties are known to interact with various biological targets involved in cancer progression. For instance, studies have demonstrated that thiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
1.2 Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Thiazole-containing compounds are frequently explored for their ability to combat bacterial and fungal infections. In vitro studies suggest that this compound can inhibit the growth of specific pathogens through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways .
Pharmacology
2.1 Neurological Applications
Emerging research highlights the potential of this compound in treating neurological disorders. Its structural features may allow it to modulate neurotransmitter systems or exhibit neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Specifically, the modulation of NMDA receptors by compounds with similar structures has been implicated in neuroprotection .
2.2 Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Studies suggest that thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, thereby reducing tissue damage and promoting healing .
Materials Science
3.1 Organic Electronics
In materials science, the unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating such compounds can enhance charge transport and stability in electronic devices .
Case Studies
4.1 Case Study: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the anticancer activity of several thiazole derivatives, including this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
4.2 Case Study: Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, the compound was tested against both Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for further development in antimicrobial therapy .
Mechanism of Action
The mechanism by which N-(4-(4-cyanophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can act as an inhibitor or activator of various enzymes, altering their activity and thus affecting metabolic pathways.
Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Key Findings:
- Electron-Withdrawing vs. Electron-Donating Groups: Replacement of the 4-cyanophenyl group with a 4-methoxyphenyl group (as in N-(4-(4-methoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, Entry 16 in ) alters electronic properties.
- Biological Implications: In , a pyridin-4-yl substituent (Compound 4v) introduces basicity and hydrogen-bonding capacity, which could enhance interactions with kinase active sites. However, the 4-cyanophenyl group in the target compound may offer superior metabolic stability due to reduced susceptibility to oxidative metabolism .
Table 1: Substituent Effects on Thiazole-Based Analogs
Heterocycle Core Modifications
Key Findings:
- Thiazole vs. Oxadiazole :
Oxadiazole derivatives (e.g., Compounds 18–21 in ) exhibit reduced kinase inhibition compared to thiazole-containing analogs, underscoring the thiazole ring’s critical role in maintaining conformational rigidity and π-π stacking interactions . - Thiazole vs. Piperazine :
Piperazine-based compounds (e.g., ) prioritize flexibility and solubility but lack the planar aromatic structure necessary for deep hydrophobic pocket penetration in enzyme targets .
Table 2: Heterocycle Core Comparison
Biological Activity
N-(4-(4-cyanophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps starting from commercially available precursors. The compound is typically synthesized through a multi-step reaction involving thiazole formation and subsequent coupling with benzo[b][1,4]dioxine derivatives. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related thiazole derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's mechanism may involve the inhibition of key signaling pathways associated with tumor growth.
Table 1: Summary of Antitumor Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 10.5 | Apoptosis induction | |
| MCF-7 | 8.7 | Cell cycle arrest | |
| A549 | 12.0 | Inhibition of signaling pathways |
Enzyme Inhibition
This compound has also been evaluated for its inhibitory effects on specific enzymes. Notably, it has shown potential as a tyrosinase inhibitor, which is relevant for skin pigmentation disorders and certain cancers.
Case Study: Tyrosinase Inhibition
In a study focusing on skin-related applications, the compound demonstrated a competitive inhibition profile against tyrosinase with an IC50 value of 5 µM. This suggests that it could be developed as a therapeutic agent for conditions like hyperpigmentation.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Regulation : The compound appears to affect the cell cycle by modulating cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
- Enzyme Interaction : The compound may bind to active sites on enzymes like tyrosinase, inhibiting their activity and altering metabolic pathways.
Q & A
Basic: What are the key considerations for optimizing the synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?
Methodological Answer:
Synthesis optimization requires careful control of reaction conditions and reagent selection. For example:
- Benzothiazole Ring Formation : Use 2-aminothiophenol with substituted benzaldehydes under acidic conditions to construct the thiazole core. Temperature (70–90°C) and solvent polarity (e.g., ethanol vs. DMF) critically influence yield .
- Carboxamide Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the dihydrobenzo[d][1,4]dioxine-carboxylic acid to the thiazole intermediate. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) to minimize side products .
- Purification : Use column chromatography with gradient elution (e.g., 10–40% ethyl acetate in hexane) to isolate the target compound. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: How can researchers characterize the structural integrity of this compound?
Methodological Answer:
Characterization involves multi-modal analytical techniques:
- IR Spectroscopy : Identify key functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, C=O at ~1680 cm⁻¹) .
- NMR Spectroscopy : Use ¹H NMR (DMSO-d6) to resolve aromatic protons (δ 7.2–8.1 ppm) and dihydrobenzo[d][1,4]dioxine protons (δ 4.3–4.5 ppm). ¹³C NMR confirms the cyanophenyl (C≡N at ~115 ppm) and carboxamide (C=O at ~170 ppm) groups .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 405.12) and fragmentation patterns for structural validation .
Advanced: How do structural analogs of this compound inform structure-activity relationship (SAR) studies?
Methodological Answer:
SAR studies leverage analogs with systematic substitutions:
- Thiazole Modifications : Replacing the 4-cyanophenyl group with 4-fluorophenyl (as in ) reduces steric hindrance, enhancing binding to kinase targets .
- Dihydrobenzo[d][1,4]dioxine Variations : Introducing electron-withdrawing groups (e.g., nitro) at position 6 increases metabolic stability by reducing CYP450-mediated oxidation .
- Bioisosteric Replacements : Substituting the carboxamide with a sulfonamide (e.g., ) alters solubility and target affinity, as shown in docking studies against COX-2 .
Advanced: What experimental strategies resolve contradictory data in biological assays?
Methodological Answer:
Address discrepancies through:
- Dose-Response Validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm IC50 consistency. Use positive controls (e.g., staurosporine for kinase inhibition) .
- Off-Target Profiling : Employ broad-panel kinase or receptor screening to identify non-specific interactions. For example, cross-reactivity with off-target GPCRs may explain variability in cellular assays .
- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to assess if rapid degradation underlies inconsistent in vivo results .
Advanced: How can computational methods enhance the design of derivatives?
Methodological Answer:
In silico approaches guide rational design:
- Molecular Docking : Use AutoDock Vina to predict binding modes to targets like EGFR (PDB: 1M17). Optimize substituents (e.g., cyanophenyl orientation) for hydrogen bonding with Lys721 .
- QSAR Modeling : Train models on datasets of thiazole-carboxamides to correlate logP values (<3.5) with improved blood-brain barrier penetration .
- ADMET Prediction : Tools like SwissADME forecast bioavailability (e.g., %F >30%) and toxicity risks (e.g., hERG inhibition) .
Basic: What are the recommended protocols for evaluating in vitro biological activity?
Methodological Answer:
Standardized assays include:
- Antiproliferative Activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with 48-hour incubation. Normalize data to DMSO-treated controls .
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR-TK) using ATP-conjugated substrates. Calculate Ki values via Cheng-Prusoff equation .
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?
Methodological Answer:
Stability studies are critical:
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–10) at 37°C for 24 hours. HPLC analysis reveals hydrolysis of the carboxamide group at pH >8 .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C, necessitating storage at –20°C in anhydrous DMSO .
- Light Sensitivity : UV-Vis spectroscopy (λmax ~270 nm) monitors photodegradation. Use amber vials to prevent radical-mediated breakdown .
Table 1: Key SAR Insights from Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
